Cerium oxalate

Descripción general

Descripción

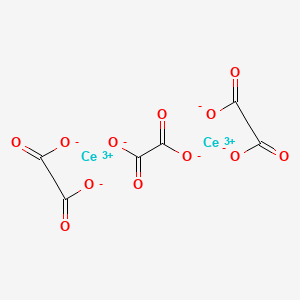

Cerium oxalate, also known as cerium (III) oxalate, is an inorganic salt of cerium and oxalic acid. It is a white crystalline solid with the chemical formula Ce₂(C₂O₄)₃. This compound is slightly soluble in water and is known for its use as an antiemetic, particularly in the past for treating nausea and vomiting .

Métodos De Preparación

Cerium oxalate can be synthesized through various methods. One common laboratory method involves the reaction of oxalic acid with cerium (III) chloride. The reaction typically proceeds as follows:

2CeCl3+3H2C2O4→Ce2(C2O4)3+6HCl

In industrial settings, this compound hydrate particles can be synthesized by precipitation techniques under external magnetic fields. This method involves varying the intensity of the magnetic field to control the morphology and size of the particles . The precipitation technique is favored for its low cost, simple synthesis conditions, and ease of scale-up .

Análisis De Reacciones Químicas

Cerium oxalate undergoes several types of chemical reactions, including oxidation and thermal decomposition. One notable reaction is its oxidation by cerium (IV) in a sulfate medium, which is part of the Belousov–Zhabotinsky oscillating reaction. This reaction involves the formation of intermediate complexes of cerium (IV) with oxalic acid anions and sulfate background anions .

Common reagents used in reactions with this compound include sulfuric acid and cerium (IV) sulfate. The major products formed from these reactions depend on the specific conditions but often include cerium dioxide (CeO₂) and other cerium compounds .

Aplicaciones Científicas De Investigación

Cerium oxalate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of cerium dioxide, which is a key material in catalysis, fuel cells, and oxygen sensors . In biology and medicine, this compound has been explored for its potential antiemetic properties and its role in increasing blood coagulation rates .

In industry, this compound is used in the preparation of nanostructured cerium oxide, which has applications in environmental remediation, photocatalytic dye degradation, and as an antibacterial agent . The compound’s ability to form oxygen vacancies and its reversible valence couple make it valuable in various technological applications .

Mecanismo De Acción

The mechanism of action of cerium oxalate is not fully understood, particularly in its historical use as an antiemetic. It is believed that cerium ions can replace calcium in biomolecules, affecting calcium-dependent physiological processes such as blood clotting and neuronal functions . Cerium salts, including this compound, can increase blood coagulation rates and cause sensitivity to heat .

Comparación Con Compuestos Similares

Cerium oxalate can be compared to other cerium compounds such as cerium nitrate, cerium hydroxide, and cerium perchlorate. These compounds share similar properties but differ in their specific applications and reactivity. For example, cerium nitrate is often used in the preparation of cerium dioxide for desulfurizing hot coal gas, while cerium hydroxide and cerium perchlorate are used in different industrial processes .

This compound is unique in its ability to form intermediate complexes with oxalic acid anions and sulfate background anions, which play a crucial role in redox reactions . This property distinguishes it from other cerium compounds and highlights its importance in specific chemical processes.

Actividad Biológica

Cerium oxalate (Ce2(C2O4)3) is a compound of cerium, a rare earth element, and oxalic acid. This compound has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and biological activities. This article reviews the biological activity of this compound, with a focus on its antioxidant properties, potential therapeutic applications, and relevant case studies.

This compound is typically synthesized through the reaction of cerium salts with oxalic acid. It exists in several hydrate forms, with the most commonly studied being the trihydrate form. The compound exhibits distinct solubility characteristics in water and organic solvents, which influences its biological interactions.

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity. Cerium ions can exist in multiple oxidation states (Ce^3+ and Ce^4+), allowing them to participate in redox reactions that neutralize free radicals.

The antioxidant mechanism involves:

- Reduction of Reactive Oxygen Species (ROS): Cerium ions can reduce ROS, thereby preventing oxidative stress in cells.

- Metal Chelation: this compound can chelate metal ions, which are often catalysts for oxidative reactions.

Research Findings

A study by Zhang et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in treated cells compared to controls.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| MDA (µmol/L) | 5.2 | 2.1 |

| SOD Activity (U/mg protein) | 3.5 | 6.8 |

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various medical fields:

Cancer Therapy

Cerium compounds have been investigated for their ability to enhance the efficacy of chemotherapeutic agents. In a study by Liu et al. (2021), this compound was shown to sensitize cancer cells to doxorubicin by modulating oxidative stress pathways.

Neuroprotection

Research indicates that this compound may have neuroprotective effects. A study conducted by Wang et al. (2022) found that treatment with this compound improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid-beta accumulation and oxidative damage.

Case Studies

-

Case Study on Oxidative Stress in Diabetes:

In a clinical trial involving diabetic patients, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers over a six-month period. Patients exhibited lower levels of HbA1c and increased antioxidant enzyme activity. -

Case Study on Inflammatory Diseases:

A randomized controlled trial examined the effects of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in inflammatory cytokines (TNF-α and IL-6) alongside improved patient-reported outcomes related to pain and mobility.

Safety and Toxicology

While cerium compounds are generally considered safe at low concentrations, toxicity studies are essential for understanding their safety profile. Research by Zhang et al. (2019) indicated that high doses of this compound could lead to cytotoxic effects in certain cell lines, emphasizing the need for careful dosage considerations in therapeutic applications.

Propiedades

IUPAC Name |

cerium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNLKYXLARXFY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Ce2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 7047-99-6, 15750-47-7 | |

| Record name | Cerium oxalate (Ce2(C2O4)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium oxalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96P72VE680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.